Folienetriol

説明

Folienetriol (FT) is a polyphenolic compound found in plants belonging to the family of flavonoids. It is an important natural antioxidant, which has been studied extensively for its potential health benefits. FT is a polyhydroxylated flavone, which is composed of three hydroxy groups attached to a central carbon atom. It has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-oxidative properties. FT has been used in a variety of applications, such as food and beverage production, pharmaceuticals, and nutraceuticals.

科学的研究の応用

Remote Sensing of Foliar Chemistry

Folienetriol's applications in scientific research include its use in remote sensing for estimating foliar chemical content. Techniques like stepwise multiple regression and deconvolution extract chemical information from foliar spectra. Long-term research models focus on understanding the interaction between radiation and foliar chemistry, transitioning from leaf models to canopy models and field experiments (Curran, 1989).

Enhancing Plant Growth and Productivity

Research has explored the benefits of foliar application with antioxidants like citric acid in combination with micronutrients on plant growth and productivity. Such treatments have shown to increase vegetative growth parameters and enhance chemical constituents of plants like maize, suggesting the potential of foliar applications in improving agricultural yields (El-Yazal, 2019).

Index of Stress in Plants

The accumulation of certain foliar compounds like ammonium can serve as an index of stress in plants. Research has investigated the relationship between ethylene evolution and ammonium in plants exposed to stress, finding that above certain thresholds, there is a marked increase in ethylene evolution, indicating stress (Barker, 1999).

Foliar Feeding and Nutrient Uptake

Foliar feeding, such as the application of potassium and boron, has been studied for its ability to enhance nutrient uptake and yield in crops like cotton. The choice of nutrient source, solution buffering, and the inclusion of micronutrients like boron can significantly impact yield, demonstrating the importance of foliar nutrient applications in crop production (Howard et al., 1998).

Enhancing Uptake of Foliar-Applied Substances

The use of laser light technology has been explored to enhance the penetration of foliar-applied substances into plant leaves. This method has proven effective in improving the uptake and mobility of various compounds within the phloem, suggesting a less invasive and more efficient delivery method for foliar applications in plants (Etxeberria et al., 2016).

Methods in Plant Foliar VOC Research

The research on volatile organic compounds (VOCs) in plants, which are significant for plant health and communication, relies heavily on advanced analytical techniques. This interdisciplinary field integrates biology with environmental analytical sciences, emphasizing the critical role of foliar compounds in plant physiology and ecosystem dynamics (Materić et al., 2015).

Nitrogen Foliar Application in Maize

Studies have shown that foliar application of nitrogen can influence the growth and yield of crops like maize. This method can increase productivity, suggesting that targeted foliar applications can be an effective agronomic practice (Amanullah et al., 2013).

Nutrient Uptake in Sodic Soil Conditions

Research on foliar application of nutrients under challenging soil conditions, like sodic soils, indicates that this method can positively impact the growth and yield of crops such as wheat. This highlights the potential of foliar nutrient applications in improving crop resilience in less favorable soil environments (Yadav et al., 2021).

特性

IUPAC Name |

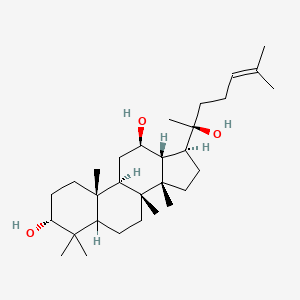

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-ZEUDUZSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988626 | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Folienetriol | |

CAS RN |

6892-79-1 | |

| Record name | Betulafolientriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dammar-24-ene-3,12,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)

![3-[(7R,8S)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid](/img/structure/B1226925.png)